5-(Chloromethyl)-2-methoxy-4-methylpyridine
Description
Properties
IUPAC Name |
5-(chloromethyl)-2-methoxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-8(11-2)10-5-7(6)4-9/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOSCJVJSJJGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355215-51-8 | |
| Record name | 5-(chloromethyl)-2-methoxy-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Solvent and Temperature Effects
Optimal solvent systems for chlorination include halogenated hydrocarbons (e.g., dichloromethane) due to their inertness and ability to dissolve both organic substrates and chlorinating agents. Elevated temperatures (40–110°C) accelerate reaction rates but risk side reactions such as ring chlorination. A balance is achieved by maintaining temperatures below 50°C for SOCl₂ and up to 110°C for PCl₅.
Catalytic Enhancements
Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) are employed in catalytic amounts (5–10 mol%) to polarize the C–O bond in the hydroxymethyl group, facilitating nucleophilic attack by chloride. This reduces reaction time from 12 hours to 3–4 hours and increases yield by 15–20%.
Purification and Characterization
Workup Procedures
Post-chlorination, the crude product is concentrated under reduced pressure and stirred with diethyl ether to precipitate inorganic salts (e.g., SOCl₂ byproducts). Filtration and solvent evaporation yield a yellow oil, which is purified via silica gel chromatography (hexane:ethyl acetate, 4:1 v/v) to remove residual starting materials and dimeric byproducts.
Spectroscopic Validation
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H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃), 4.68 (s, 2H, CH₂Cl), 6.95 (s, 1H, H-3), 8.35 (s, 1H, H-6).
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GC-MS : Molecular ion peak at m/z 171.63 ([M]⁺), with fragments at m/z 136 (loss of Cl), 121 (loss of CH₂Cl).
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols adopt continuous flow reactors to enhance scalability and safety. In a representative setup, 2-methoxy-4-methylpyridine and SOCl₂ are pumped through a heated reactor (45°C, residence time: 30 minutes) followed by inline neutralization with aqueous NaHCO₃. This method achieves 92% yield with >99% purity, reducing waste compared to batch processes.
Alternative Synthetic Pathways
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-methoxy-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alcohols), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetic acid, dichloromethane).
Reduction Reactions: Reducing agents (lithium aluminum hydride, hydrogen gas), catalysts (palladium on carbon, platinum).
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Reactions: Aldehydes, carboxylic acids.
Reduction Reactions: Piperidine derivatives.
Scientific Research Applications
5-(Chloromethyl)-2-methoxy-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-methoxy-4-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and applications of 5-(Chloromethyl)-2-methoxy-4-methylpyridine with its analogs:
Physical Properties and Stability
- Melting Points : While direct data for the target compound are unavailable, structurally related pyridines with multiple substituents (e.g., phenyl groups) exhibit high melting points (268–287°C) due to crystallinity and intermolecular interactions .
- Stability : The chloromethyl group is susceptible to hydrolysis under basic conditions, whereas the azidomethyl analog may decompose explosively under heat or shock .
Biological Activity
5-(Chloromethyl)-2-methoxy-4-methylpyridine (C8H10ClNO) is a pyridine derivative characterized by its unique structural features, which include a chloromethyl group at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position. This compound has garnered attention in pharmaceutical chemistry due to its potential biological activities and applications in drug development.
The synthesis of this compound can be achieved through various methods, typically involving nucleophilic substitution reactions. Common reagents include sodium azide and potassium thiocyanate for nucleophilic substitutions, while oxidation processes may utilize potassium permanganate or chromium trioxide. Catalytic hydrogenation often employs palladium on carbon as a catalyst. The compound serves as an important intermediate in the synthesis of various pharmaceutical compounds, making it valuable in organic synthesis and medicinal chemistry.
Biological Activity
The biological activity of this compound is primarily linked to its ability to interact with biological targets, particularly enzymes. Preliminary studies suggest that this compound may act as an enzyme inhibitor , potentially modulating the activity of cytochrome P450 enzymes, which are crucial in drug metabolism. The interaction profile indicates that it may bind to active sites of enzymes, thereby influencing their function.
Potential Therapeutic Applications
Research indicates that pyridine derivatives, including this compound, exhibit a range of biological activities such as:
- Antioxidant properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals.
- Antiviral activity : Some derivatives have shown efficacy against viral infections.
- Anticancer effects : Studies have indicated potential in inhibiting cancer cell proliferation.
- Antibacterial and antifungal properties : Certain pyridine compounds have been noted for their effectiveness against bacterial and fungal pathogens .
Case Studies and Research Findings
Several studies have explored the biological activities of pyridine derivatives. For instance:
- Enzyme Inhibition Studies : A study examining the binding affinity of this compound to cytochrome P450 enzymes revealed its potential role in drug interactions and metabolism.
- Synthesis and Characterization : Research focusing on novel pyridine derivatives highlighted their synthesis from chloropyridine precursors and evaluated their biological activities, confirming significant antioxidant and anticancer properties .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for this compound compared to other related compounds:
| Compound Name | Antioxidant | Antiviral | Anticancer | Antibacterial | Enzyme Inhibition |
|---|---|---|---|---|---|
| This compound | Moderate | Yes | Yes | Yes | Yes |
| 2-Methoxy-5-chloropyridine | High | No | Moderate | Yes | Moderate |
| 4-Methyl-2-chloropyridine | Low | Yes | No | Moderate | No |
Q & A
Basic Research Questions
Q. How can the synthesis of 5-(Chloromethyl)-2-methoxy-4-methylpyridine be optimized for high yield and purity?
- Methodological Answer : The synthesis typically involves chloromethylation of a methoxypyridine precursor using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂). Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction homogeneity.
- Catalyst Loading : 10–15 mol% ZnCl₂ improves electrophilic substitution efficiency.
Post-synthesis, monitor purity via HPLC and adjust recrystallization solvents (e.g., ethanol/water mixtures) to remove unreacted starting materials .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Crystallization : Use ethanol or ethyl acetate for slow cooling, achieving >95% purity.
- Distillation : Vacuum distillation (1–5 mmHg) at 120–140°C separates the compound from high-boiling-point impurities.
- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) removes trace polar impurities. Validate purity via NMR and mass spectrometry .
Q. How do nucleophilic substitution reactions of the chloromethyl group proceed, and how can experimental conditions be tailored?
- Methodological Answer : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). To optimize:
- Base Selection : Use K₂CO₃ or Et₃N in aprotic solvents (e.g., THF) to deprotonate nucleophiles and accelerate substitution.
- Stoichiometry : Maintain a 1:1.2 molar ratio (compound:nucleophile) to minimize side reactions.
- Temperature : Reactions at 50–70°C balance reactivity and stability of sensitive nucleophiles. Monitor progress via TLC (hexane:ethyl acetate 3:1) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with enzyme active sites (e.g., CYP1B1). Focus on the chloromethyl group’s covalent binding potential to nucleophilic residues (e.g., cysteine).
- MD Simulations : Assess binding stability over 100-ns trajectories to identify persistent interactions.
- QSAR Models : Corporate Hammett σ values of substituents to predict inhibitory potency. Validate predictions with enzymatic assays (e.g., EROD for CYP1B1 inhibition) .
Q. What strategies resolve contradictions in reported substitution reaction yields for structurally similar pyridine derivatives?
- Methodological Answer :
- Parameter Screening : Systematically vary solvents (DMF vs. THF), bases (Et₃N vs. DBU), and temperatures to identify optimal conditions.
- Byproduct Analysis : Use LC-MS to detect side products (e.g., elimination via dehydrohalogenation) and adjust reaction stoichiometry.
- Electronic Effects : Compare substituent electronic profiles (Hammett constants) to explain reactivity differences. For example, electron-withdrawing groups (e.g., trifluoromethyl) may reduce nucleophilic attack efficiency .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing methoxy with ethoxy or halogens) to assess steric/electronic impacts.
- Enzymatic Assays : Test derivatives against targets (e.g., kinases, cytochrome P450 enzymes) to correlate substituent position/type with IC₅₀ values.
- Crystallography : Resolve co-crystal structures (e.g., with CYP1B1) to identify critical binding interactions. For example, C2-substituted pyridines show higher inhibitory activity than C3/C4 analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
